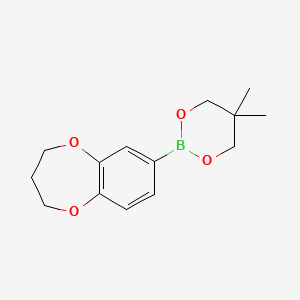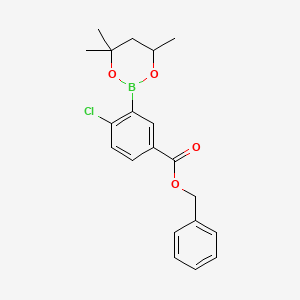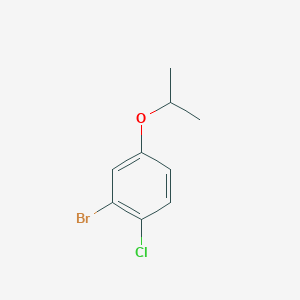
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine (7-DMBD) is a boron-containing heterocyclic compound that has been studied for its potential application in various fields of scientific research. 7-DMBD is a member of the boron-containing heterocyclic family of compounds and is known for its unique chemical and physical properties. 7-DMBD has been studied for its use as a synthetic intermediate, a catalyst, and a biological agent.
科学的研究の応用
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in various fields of scientific research, including catalysis, organic synthesis, and biochemistry. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been used as a catalyst in the synthesis of organic compounds, such as amines, nitriles, and alcohols. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has also been used as a synthetic intermediate for the synthesis of pharmaceuticals and other bioactive compounds. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in biochemistry, including its use as a potential inhibitor of enzymes and as a potential therapeutic agent.
作用機序
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is a boron-containing heterocyclic compound that has been studied for its potential application in various fields of scientific research. The mechanism of action of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is not well understood, but it is believed to involve the formation of a boron-containing complex with a biomolecule, such as an enzyme or receptor. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is believed to interact with the biomolecule in a manner that results in the inhibition or activation of the activity of the biomolecule.
Biochemical and Physiological Effects
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been studied for its potential application in various fields of scientific research, including its potential use as a therapeutic agent. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of receptors, and the modulation of gene expression. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial effects.
実験室実験の利点と制限
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several advantages and limitations for use in laboratory experiments. One of the advantages of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is its low cost and availability. 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine is also relatively easy to synthesize and can be synthesized from a variety of starting materials. However, 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several limitations, including its low solubility in water and its low stability in the presence of oxygen and light.
将来の方向性
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine has several potential future directions for research, including its potential use as a therapeutic agent, its potential use as a catalyst for organic synthesis, and its potential use as an inhibitor of enzymes. Additionally, future research could focus on the development of new synthesis methods for 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine and the development of new methods for the determination of its biochemical and physiological effects. Finally, future research could focus on the development of new and improved methods for the detection and quantification of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine in biological samples.
合成法
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine can be synthesized from a variety of starting materials, including boron-containing compounds, such as boron trifluoride, boron trichloride, and boron tribromide. The synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine can be accomplished through a variety of methods, including a microwave-assisted synthesis, a solid-phase synthesis, and a liquid-phase synthesis. The microwave-assisted synthesis is the most commonly used method for the synthesis of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine and involves the reaction of boron-containing compounds with the appropriate reagents in the presence of microwave radiation. The solid-phase synthesis involves the use of a polymeric support to facilitate the formation of 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5- benzodioxepine. The liquid-phase synthesis involves the reaction of boron-containing compounds with the appropriate reagents in a solvent.
特性
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-14(2)9-18-15(19-10-14)11-4-5-12-13(8-11)17-7-3-6-16-12/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMQENSJUHHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-{[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327882.png)
![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)
![tert-Butyl 2-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6327920.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6327941.png)

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)


![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)